molecular formula C19H18Cl2N2O2S2 B2630185 2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide CAS No. 922392-97-0

2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2630185
CAS No.: 922392-97-0
M. Wt: 441.39
InChI Key: UQWFJQOSSLSJSF-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide is a synthetic small molecule characterized by a multifunctional architecture, integrating a substituted benzothiazole ring, a dichlorothiophene carboxamide, and a tetrahydrofuran methyl group. This molecular framework is structurally analogous to other documented bioactive compounds, particularly within the benzothiazole class, which are frequently investigated for their potential as kinase inhibitors or modulators of protein-protein interactions in oncology research . The presence of the 5,6-dimethylbenzothiazole moiety is a key feature often associated with targeted biological activity, suggesting this compound may exhibit potent and selective inhibition properties. The tetrahydrofuran-2-yl)methyl side chain is anticipated to influence the compound's pharmacokinetic profile, potentially enhancing solubility and bioavailability. As a research-grade chemical, it is supplied with guaranteed high purity and is intended for non-clinical, in-vitro applications exclusively. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to conduct their own thorough characterization and biological evaluation to determine its specific mechanism of action and applicability to their scientific inquiries.

Properties

IUPAC Name

2,5-dichloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O2S2/c1-10-6-14-15(7-11(10)2)26-19(22-14)23(9-12-4-3-5-25-12)18(24)13-8-16(20)27-17(13)21/h6-8,12H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWFJQOSSLSJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3CCCO3)C(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring is synthesized through cyclization reactions.

    Introduction of the carboxamide group: This step involves the reaction of the thiophene derivative with an amine under appropriate conditions to form the carboxamide.

    Attachment of the benzo[d]thiazol-2-yl group: This step involves coupling reactions, often using palladium-catalyzed cross-coupling methods.

    Attachment of the tetrahydrofuran-2-yl group: This is typically achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development, particularly in areas such as:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial and fungal strains. The specific antimicrobial efficacy of this compound is an area of ongoing research.
  • Anticancer Properties : Compounds containing benzothiazole moieties are often studied for their anticancer potential due to their ability to interact with cellular pathways involved in tumor growth and proliferation.

Biological Research

Research indicates that the compound may influence several biological pathways:

  • Enzyme Inhibition : The compound's structure allows it to potentially inhibit enzymes that play critical roles in disease progression.
  • Cell Signaling Modulation : It may interact with receptors or proteins involved in cell signaling, impacting processes such as apoptosis and cell cycle regulation.

Material Science

Due to its unique chemical structure, this compound can be utilized in the development of new materials:

  • Polymers and Coatings : Its properties may lend themselves to applications in creating advanced materials with specific functional characteristics.
  • Dyes and Pigments : The compound could be explored for use in dye synthesis, leveraging its chromophoric properties.

Case Studies

Several studies have highlighted the applications of similar compounds:

  • Antimicrobial Studies :
    • A study on benzothiazole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that the target compound may exhibit similar properties .
  • Cancer Research :
    • Research on thiazole derivatives indicated their potential as anticancer agents by inducing apoptosis in cancer cells through modulation of specific signaling pathways . This suggests that the target compound could be further investigated for similar effects.
  • Material Development :
    • A study focused on the synthesis of polymers incorporating thiazole moieties showed enhanced thermal stability and mechanical properties, indicating potential applications in high-performance materials .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

  • Thiophene/Thiazole Core: The target compound’s dichlorothiophene contrasts with thiazole or thiadiazole cores in analogs. For example, 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f) () uses a thiazole ring with a chlorophenyl substituent but lacks the fused benzo[d]thiazole system. The benzo[d]thiazole in the target may enhance aromatic stacking interactions compared to simpler thiazoles .
  • Substituent Diversity : The tetrahydrofuran-2-ylmethyl group is unique among the cited analogs. Compounds in (e.g., Thiazol-5-ylmethyl carbamates ) employ carbamate-linked thiazole groups, while ’s compound 39 features a sulfonamide bridge and trifluoromethoxybenzyl substituents, which confer distinct electronic and steric profiles .

Pharmacological and Physicochemical Properties

Pharmacological Activity

  • Antimicrobial Potential: ’s hydrazide derivatives (e.g., 9f–11f) exhibit antimicrobial activity attributed to their C=N and NH groups. The target compound’s dichlorothiophene and benzo[d]thiazole may similarly disrupt microbial membranes or enzymes .
  • Enzyme Targeting : ’s compound 39 , a sulfonamide, could inhibit carbonic anhydrase or proteases. The target’s carboxamide and chloro groups might target kinases or ATP-binding pockets, though direct evidence is lacking in the provided materials .

Physicochemical Properties

Property Target Compound Compound 9f () Compound 39 ()
Core Structure Dichlorothiophene Thiazole-chlorophenyl Thiadiazole-sulfonamide
Key Functional Groups Carboxamide, Cl, THF-methyl Hydrazide, Cl Sulfonamide, CF3O
Predicted LogP High (lipophilic THF group) Moderate (polar hydrazide) Moderate (polar sulfonamide)
Stability Stable (Cl, carboxamide) Moderate (hydrazide hydrolysis risk) High (sulfonamide stability)

Notes:

  • The tetrahydrofuran (THF) moiety in the target compound likely enhances membrane permeability compared to ’s carbamates, which are bulkier .
  • Chlorine atoms in the target and ’s compounds may increase metabolic stability but pose toxicity risks .

Biological Activity

2,5-Dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiophene ring and multiple functional groups that suggest a diverse range of pharmacological applications, particularly in cancer therapy and antimicrobial activity.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₁₄Cl₂N₂OS, with a molecular weight of approximately 324.31 g/mol. It contains a thiophene core, chloro substituents, and a benzothiazole moiety, which are known to influence its biological activity.

Research indicates that the compound may inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a critical pathway often implicated in oncogenesis. Inhibition of STAT3 can lead to reduced cell proliferation and survival, making it a promising candidate for cancer treatment.

Biological Activity

The biological activities of this compound include:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit significant anticancer properties by targeting the STAT3 signaling pathway. This inhibition is vital as aberrant STAT3 activation is associated with various cancers.
  • Antimicrobial Properties : The compound has also shown potential as an antimicrobial agent. Its structural components allow it to interact with bacterial enzymes or membranes, leading to growth inhibition .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds in the benzothiazole and thiophene classes:

  • In vitro Studies : In studies involving human cancer cell lines, compounds structurally related to this compound exhibited IC50 values in the low micromolar range against various cancer types, indicating potent anticancer effects .
  • Antimicrobial Testing : Compounds with similar structures have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that these compounds can inhibit bacterial growth at concentrations as low as 50 μg/mL .

Comparative Analysis

A comparison table highlighting the biological activities of structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
2,5-Dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(tetrahydrofuran-2-yl)methylthiophene-3-carboxamideContains chloro and benzothiazole groupsPotential anticancer and antimicrobial activity
N-(4-(4-ethylphenyl)thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamideSimilar thiazole but different substituentsInhibitory effects on specific enzymes
5-Ethyl-2-methoxy-N-(1-propyl-tetrahydroquinolin)benzenesulfonamideDifferent core structure but similar functional groupsAntimicrobial properties reported

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a thiophene-3-carboxylic acid derivative with a substituted benzothiazol-2-amine. Key steps include:

  • Reagent selection : Use carbodiimides (e.g., EDC/HOBt) or thionyl chloride for activating the carboxylic acid group .
  • Solvent optimization : Tetrahydrofuran (THF) or dichloromethane (DCM) are common solvents, with THF favoring higher yields in nucleophilic substitutions due to its polarity .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the product .

Table 1: Comparison of Reaction Conditions

StepConditions from LiteratureYield RangeReference
Carboxylic acid activationThionyl chloride (reflux, 2 h)75–85%
Amine couplingEDC/HOBt, DCM, room temperature60–70%
Final purificationEthyl acetate/hexane (3:7)>95% purity

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 400 MHz 1H^1H NMR in DMSO-d6d_6 or CDCl3_3 to resolve aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). 13C^{13}C NMR confirms carbonyl (δ 160–170 ppm) and heterocyclic carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode provides accurate mass verification (e.g., [M+H]+^+) with <5 ppm error .
  • Thin-Layer Chromatography (TLC) : Monitor reactions using silica gel plates (ethyl acetate/hexane, 1:1) with UV visualization .

Table 2: Key NMR Peaks from Literature

Proton/CarbonChemical Shift (δ, ppm)MultiplicityReference
Thiophene C=O160.09 ( 13C^{13}C)-
Benzo[d]thiazole CH3_32.95 ( 1H^1H)Singlet

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis pathway?

Methodological Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates. For example:

  • Reaction path search : Identify low-energy pathways for amide bond formation using Gaussian or ORCA software.
  • Solvent effects : Include polarizable continuum models (PCM) to simulate THF/DCM environments .
  • Feedback loops : Integrate experimental yields with computational activation energies to refine conditions (e.g., reducing reaction time from 72 h to 24 h) .

Q. How to resolve contradictions between experimental spectral data and computational predictions?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., tetrahydrofuran methylene protons at δ 1.6–2.1 ppm) .
  • Density Functional Theory (DFT) : Calculate 1H^1H and 13C^{13}C chemical shifts using Gaussian and compare with experimental data. Adjust for solvent effects (e.g., DMSO vs. gas phase) .
  • HRMS validation : Confirm molecular ion peaks to rule out isomeric byproducts .

Q. What strategies are recommended for designing biological activity studies?

Methodological Answer:

  • Assay selection : Use MIC (Minimum Inhibitory Concentration) for antimicrobial activity or MTT assays for cytotoxicity .
  • Positive controls : Compare with known inhibitors (e.g., ciprofloxacin for antibacterial assays) .
  • Molecular docking : Use AutoDock Vina to predict binding to targets like DNA gyrase (PDB ID: 1KZN). Validate with site-directed mutagenesis .

Q. How to analyze discrepancies between in silico predictions and in vitro biological activity data?

Methodological Answer:

  • Binding affinity recalculation : Adjust docking parameters (e.g., grid box size) to account for protein flexibility .
  • Solvent accessibility : Use MD simulations (GROMACS) to assess if binding pockets are occluded in aqueous environments .
  • Metabolic stability : Test for aldehyde oxidase (AO) or cytochrome P450-mediated degradation using liver microsomes .

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